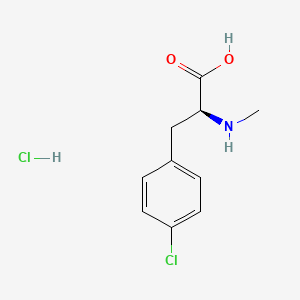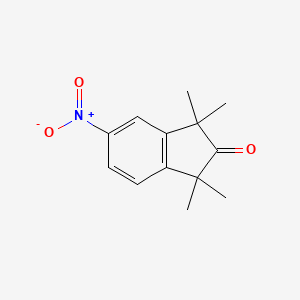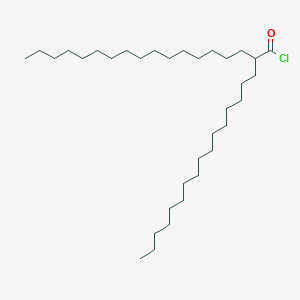
2-Hexadecyloctadecanoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hexadecyloctadecanoyl chloride is a long-chain fatty acid derivative with the molecular formula C34H67ClO. It is an acid chloride, which means it contains a carbonyl group (C=O) bonded to a chlorine atom. This compound is used in various chemical reactions and industrial applications due to its reactivity and unique properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Hexadecyloctadecanoyl chloride can be synthesized through the reaction of 2-hexadecyloctadecanoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acid chloride. The general reaction is as follows:
R−COOH+SOCl2→R−COCl+SO2+HCl
where R represents the 2-hexadecyloctadecanoyl group.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using thionyl chloride due to its efficiency and cost-effectiveness. The reaction is carried out in a controlled environment to ensure the purity and yield of the product .
Análisis De Reacciones Químicas
Types of Reactions: 2-Hexadecyloctadecanoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Acyl Substitution: This is the most common reaction, where the chlorine atom is replaced by a nucleophile (e.g., amines, alcohols, or water) to form amides, esters, or carboxylic acids.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 2-hexadecyloctadecanoic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Amines: React with this compound to form amides under mild conditions.
Alcohols: React to form esters, often in the presence of a base like pyridine to neutralize the hydrochloric acid produced.
Water: Hydrolyzes the compound to form the corresponding carboxylic acid.
Major Products Formed:
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Carboxylic Acids: Formed from hydrolysis reactions.
Aplicaciones Científicas De Investigación
2-Hexadecyloctadecanoyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including surfactants and polymers.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable amides and esters.
Industry: Utilized in the production of specialty chemicals and materials, such as lubricants and coatings
Mecanismo De Acción
The mechanism of action of 2-hexadecyloctadecanoyl chloride primarily involves nucleophilic acyl substitution. The carbonyl carbon is electrophilic, making it susceptible to attack by nucleophiles. This leads to the replacement of the chlorine atom with the nucleophile, forming a new covalent bond. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparación Con Compuestos Similares
Palmitoyl Chloride (Hexadecanoyl Chloride): Similar in structure but with a shorter carbon chain.
Stearoyl Chloride (Octadecanoyl Chloride): Similar in structure but with a different carbon chain length.
Oleoyl Chloride: Contains a double bond in the carbon chain, making it more reactive in certain conditions.
Uniqueness: 2-Hexadecyloctadecanoyl chloride is unique due to its long carbon chain, which imparts specific physical and chemical properties. This makes it particularly useful in applications requiring long-chain fatty acid derivatives, such as in the synthesis of surfactants and specialty chemicals .
Propiedades
Número CAS |
153252-39-2 |
|---|---|
Fórmula molecular |
C34H67ClO |
Peso molecular |
527.3 g/mol |
Nombre IUPAC |
2-hexadecyloctadecanoyl chloride |
InChI |
InChI=1S/C34H67ClO/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33(34(35)36)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33H,3-32H2,1-2H3 |
Clave InChI |
FLOXZHHLFQNHMM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCC)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


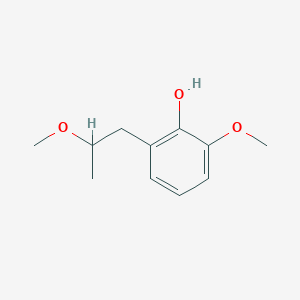
![(Methyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)methanol](/img/structure/B14272794.png)
![1,4-Naphthalenedione, 2-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-](/img/structure/B14272803.png)
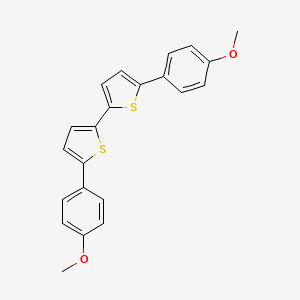
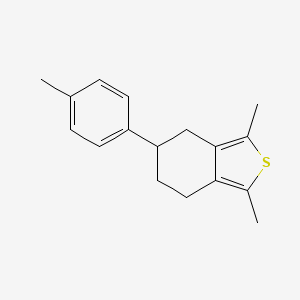
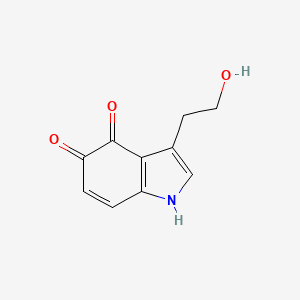
![Pyrido[2,3-d]pyrimidine-2,4-diamine, 6-(bromomethyl)-5-ethyl-](/img/structure/B14272830.png)
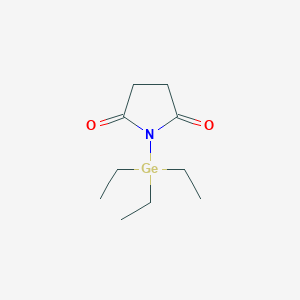

![9-(3,4-Dimethoxyphenyl)-6,7-dimethoxyfuro[3,4-b]quinolin-1(3H)-one](/img/structure/B14272844.png)
